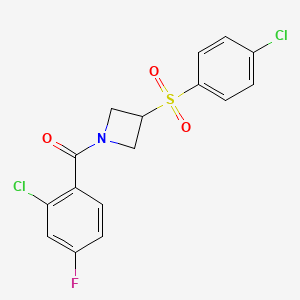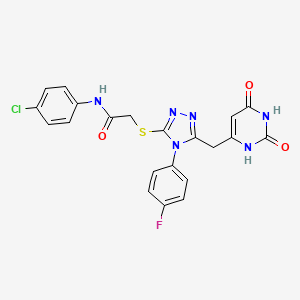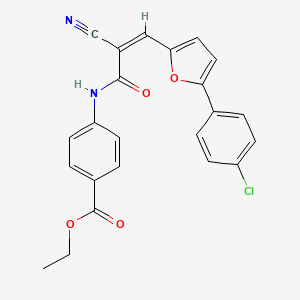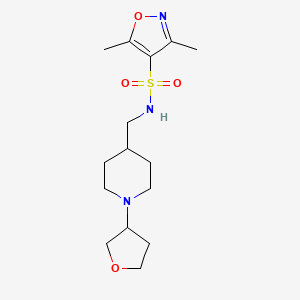![molecular formula C26H28N2O4 B2596548 6,7-Dimethyl-2-(2-morpholinoethyl)-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 634575-78-3](/img/structure/B2596548.png)
6,7-Dimethyl-2-(2-morpholinoethyl)-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7-Dimethyl-2-(2-morpholinoethyl)-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a useful research compound. Its molecular formula is C26H28N2O4 and its molecular weight is 432.52. The purity is usually 95%.
BenchChem offers high-quality 6,7-Dimethyl-2-(2-morpholinoethyl)-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6,7-Dimethyl-2-(2-morpholinoethyl)-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Structural Insights
Research on similar compounds emphasizes the importance of ring-opening reactions, synthetic routes to β-polyketone derivatives, and the synthesis of pyrrole derivatives through domino reactions. For example, studies on the synthesis of pyrrole and dihydroquinolin-5-one derivatives via the Bohlmann-Rahtz reaction have highlighted efficient pathways to generate structurally diverse molecules with potential biological activity (Kantevari et al., 2011). These synthetic strategies are crucial for developing new pharmaceuticals and materials.
Potential Biological Activities
Compounds with similar structural frameworks have been evaluated for their biological activities, including antimycobacterial and anticonvulsant properties. For instance, a library of pyrrolidine-2,5-dione derivatives was synthesized to explore their anticonvulsant potential, revealing several compounds with promising activity profiles (Rybka et al., 2017). Such research indicates the therapeutic potential of structurally complex pyrrole derivatives in treating diseases like epilepsy and tuberculosis.
Materials Science Applications
In materials science, the synthesis of luminescent polymers incorporating pyrrolo[3,4-c]pyrrole-1,4-dione units has been reported, showcasing the utility of these compounds in creating novel materials with specific optical properties (Zhang & Tieke, 2008). These materials could find applications in optoelectronics, sensing, and as fluorescence markers, highlighting the versatility of pyrrole derivatives in both biological and materials contexts.
Propiedades
IUPAC Name |
6,7-dimethyl-1-(4-methylphenyl)-2-(2-morpholin-4-ylethyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O4/c1-16-4-6-19(7-5-16)23-22-24(29)20-14-17(2)18(3)15-21(20)32-25(22)26(30)28(23)9-8-27-10-12-31-13-11-27/h4-7,14-15,23H,8-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCAFZMOHALGGFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C3=C(C(=O)N2CCN4CCOCC4)OC5=C(C3=O)C=C(C(=C5)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(E)-1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-(2,5-difluorophenyl)prop-2-en-1-one](/img/structure/B2596469.png)
![N-(benzo[d]thiazol-2-yl)-2-(4-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)piperidin-1-yl)acetamide](/img/structure/B2596470.png)
![tert-Butyl N-{2-[(5-methylpyridin-2-yl)oxy]ethyl}carbamate](/img/structure/B2596474.png)
![Lithium;6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine-8-carboxylate](/img/structure/B2596475.png)
![8-((2,5-Difluorophenyl)sulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2596476.png)


![N-(6-ethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2596485.png)
![Ethyl 4-[2-[2-[(3-methyl-1,3-benzothiazol-2-ylidene)amino]-2-oxoethyl]sulfanylacetyl]piperazine-1-carboxylate](/img/structure/B2596486.png)
![N-[(2-methoxyphenyl)methyl]-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2596487.png)
